N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
CAS No.: 104246-29-9
Cat. No.: VC20771245
Molecular Formula: C9H11ClN2O3S
Molecular Weight: 262.71 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide - 104246-29-9](/images/no_structure.jpg)
Specification
CAS No. | 104246-29-9 |
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Molecular Formula | C9H11ClN2O3S |
Molecular Weight | 262.71 g/mol |
IUPAC Name | 3-chloro-N-(4-sulfamoylphenyl)propanamide |
Standard InChI | InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) |
Standard InChI Key | WKWALIXZDKXXKC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N |
Introduction
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.71 g/mol . This compound is characterized by the presence of both a sulfonamide group and a chloropropanamide moiety, contributing to its unique chemical properties and biological activities.
Biological Activities
N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide exhibits enzyme inhibition properties, particularly targeting carbonic anhydrase 2, an enzyme involved in various physiological processes . Its biological activity extends to antimicrobial and anticancer effects, making it a subject of interest in medicinal chemistry research.
Research Applications
This compound is used in various research applications across different fields:
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Chemistry: It serves as a reagent in the synthesis of sulfonyl and amino compounds.
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Biology: Employed in the study of enzyme inhibition and protein interactions.
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Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Synthesis and Preparation Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide typically involves several chemical reactions. Although specific detailed synthesis protocols are not widely available, it generally requires careful handling of reagents to ensure the desired product yield and purity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide. For example:
Compound Name | Structural Features |
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N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Contains a triazole ring alongside the sulfonamide group |
N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide | Features a mercapto group instead of chloropropanamide |
N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide | Has an ethyl substitution at the nitrogen position |
3-[4-(aminosulfonyl)phenyl]propanoic acid | Contains a carboxylic acid functional group |
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